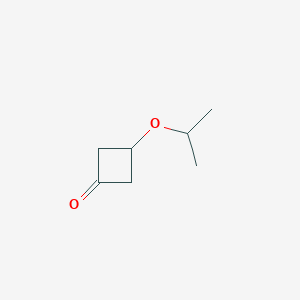

3-(Propan-2-yloxy)cyclobutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

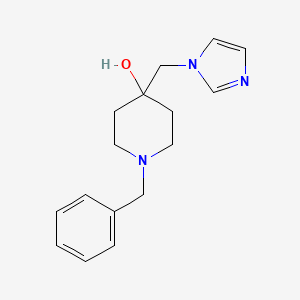

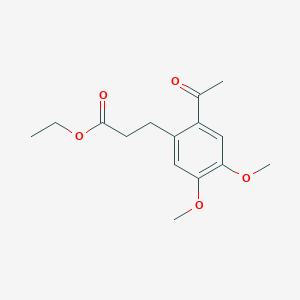

“3-(Propan-2-yloxy)cyclobutan-1-one” is a cyclic organic compound that belongs to the class of ketones . It has a CAS Number of 1518213-91-6 . The compound has a molecular weight of 128.17 and is typically in liquid form .

Molecular Structure Analysis

The molecular formula of “3-(Propan-2-yloxy)cyclobutan-1-one” is C7H12O2 . The InChI code is 1S/C7H12O2/c1-5(2)9-7-3-6(8)4-7/h5,7H,3-4H2,1-2H3 .

Physical And Chemical Properties Analysis

“3-(Propan-2-yloxy)cyclobutan-1-one” is a liquid . It has a molecular weight of 128.17 .

Aplicaciones Científicas De Investigación

Gold-Catalyzed Cycloadditions

3-(Propan-2-yloxy)cyclobutan-1-one is an efficient partner in gold-catalyzed [2+2] cycloadditions to alkenes, yielding highly substituted cyclobutane derivatives with complete regio- and stereocontrol (Faustino et al., 2012).

Photoreduction Studies

This compound is involved in the photoreduction of cycloalkanecarbaldehydes, where solvent methine hydrogen abstraction and subsequent radical reactions lead to various photoproducts (Funke & Cerfontain, 1976).

Antimicrobial Activity

Schiff base ligands containing cyclobutane, like 3-(Propan-2-yloxy)cyclobutan-1-one, and their metal complexes exhibit antimicrobial activities against various microorganisms (Cukurovalı et al., 2002).

Synthesis of Cyclobutane Derivatives

The compound can be used in tandem carbolithiation/cyclization of oxazolines, leading to the formation of substituted cyclobutanones (Robinson et al., 1997).

Catalysis in Synthesis

Ytterbium triflate catalyzes the synthesis of alkoxy-substituted donor-acceptor cyclobutanes, which are then used in dipolar cycloadditions (Moustafa & Pagenkopf, 2010).

Crystallographic Analysis

Crystallographic studies of compounds containing cyclobutane, such as 3-(Propan-2-yloxy)cyclobutan-1-one, offer insights into their molecular structures, contributing to understanding their chemical properties and interactions (Dinçer et al., 2005).

Synthesis of Beta-Amino Acids

Photocycloaddition reactions involving compounds like 3-(Propan-2-yloxy)cyclobutan-1-one are used for the synthesis of trifunctionalized cyclobutanes, which are intermediates in producing beta-amino acids (Hernvann et al., 2014).

Thioacetalization Reactions

3-(Propan-2-yloxy)cyclobutan-1-one serves in thioacetalization reactions, showing effectiveness as a propandithiol equivalent in the synthesis of 1,3-dithiane derivatives (Hui, 2009).

Antimicrobial and Antiradical Activity

The compound demonstrates antimicrobial and antiradical activities, making it a candidate for biomedical applications (Čižmáriková et al., 2020).

GLP-1 Receptor Agonists

Cyclobutane derivatives, including 3-(Propan-2-yloxy)cyclobutan-1-one, are explored as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, relevant in medicinal chemistry (Liu et al., 2012).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H226, H315, H319, H335 . The precautionary statements associated with the compound are P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Propiedades

IUPAC Name |

3-propan-2-yloxycyclobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)9-7-3-6(8)4-7/h5,7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDZMHHURZNWQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yloxy)cyclobutan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)